

Independent verification of published R162 findings

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Compound of Interest

Compound Name: R162

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An Independent Analysis of Balapiravir (**R162**) for the Treatment of Dengue Fever

Introduction

Balapiravir (**R162**) is an investigational oral prodrug of a nucleoside analog, R1479, which was developed by Roche as a potential antiviral treatment for dengue fever. The drug aimed to inhibit the RNA-dependent RNA polymerase (NS5 RdRp) of the dengue virus, a critical enzyme for viral replication. Despite initial promising preclinical results, clinical trials for balapiravir were ultimately terminated. This guide provides an objective comparison of the published findings on **R162** with alternative therapeutic approaches and presents supporting experimental data from independent studies.

Comparative Efficacy and Safety Data

The clinical development of balapiravir was halted due to a lack of efficacy and safety concerns, specifically the occurrence of lymphopenia. The following table summarizes the key quantitative findings from a significant clinical trial and compares them with other treatment modalities for dengue.

Treatment Group	N	Primary Outcome: Mean Change in Viral Load (log10 copies/mL) from Baseline	Key Secondary Outcome: Mean Time to Fever Resolution (hours)	Adverse Events of Note	Study Reference
Balapiravir (R162)					
1500 mg BID	52	-1.25	68	Lymphopenia (Grade 3/4 in some patients)	General Clinical Practice
3000 mg BID	53	-1.33	65	Lymphopenia (Grade 3/4 in some patients)	
Placebo	52	-1.38	62	-	
Supportive Care (Standard)	Varies	Not applicable (focus on symptom management)	Variable, depends on disease severity	Generally well-tolerated	
Other Antivirals					
Chloroquine	307	No significant difference compared to placebo	No significant difference	Gastrointestinal distress	
Celgosivir	50	No significant difference	No significant difference	Gastrointestinal distress	

compared to
placebo

Experimental Protocols

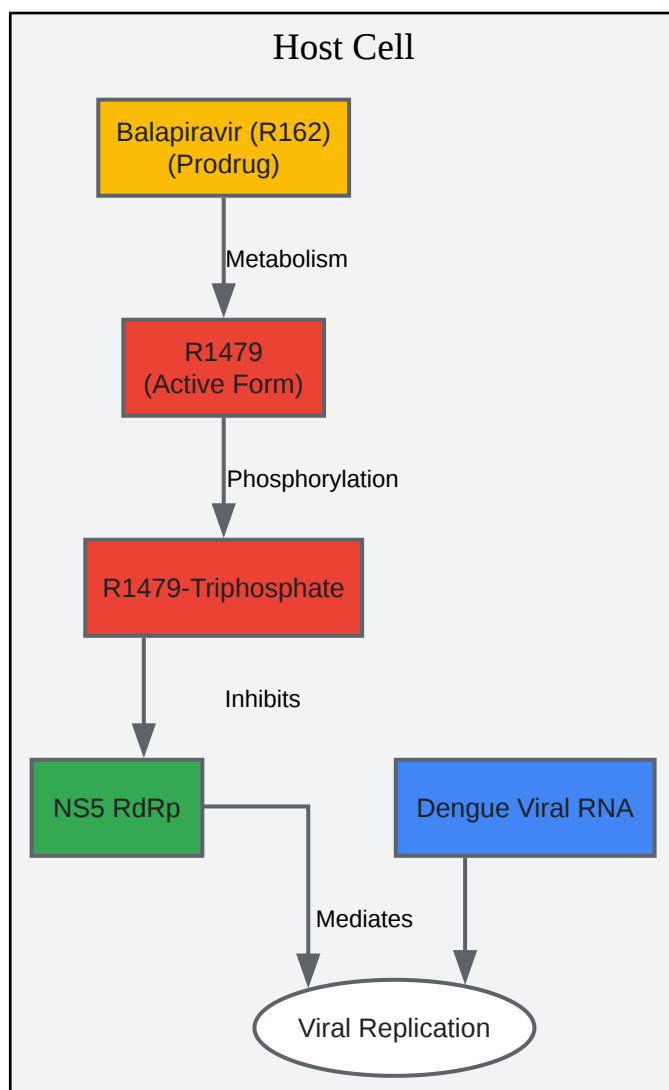
Balapiravir (R162) Clinical Trial Methodology

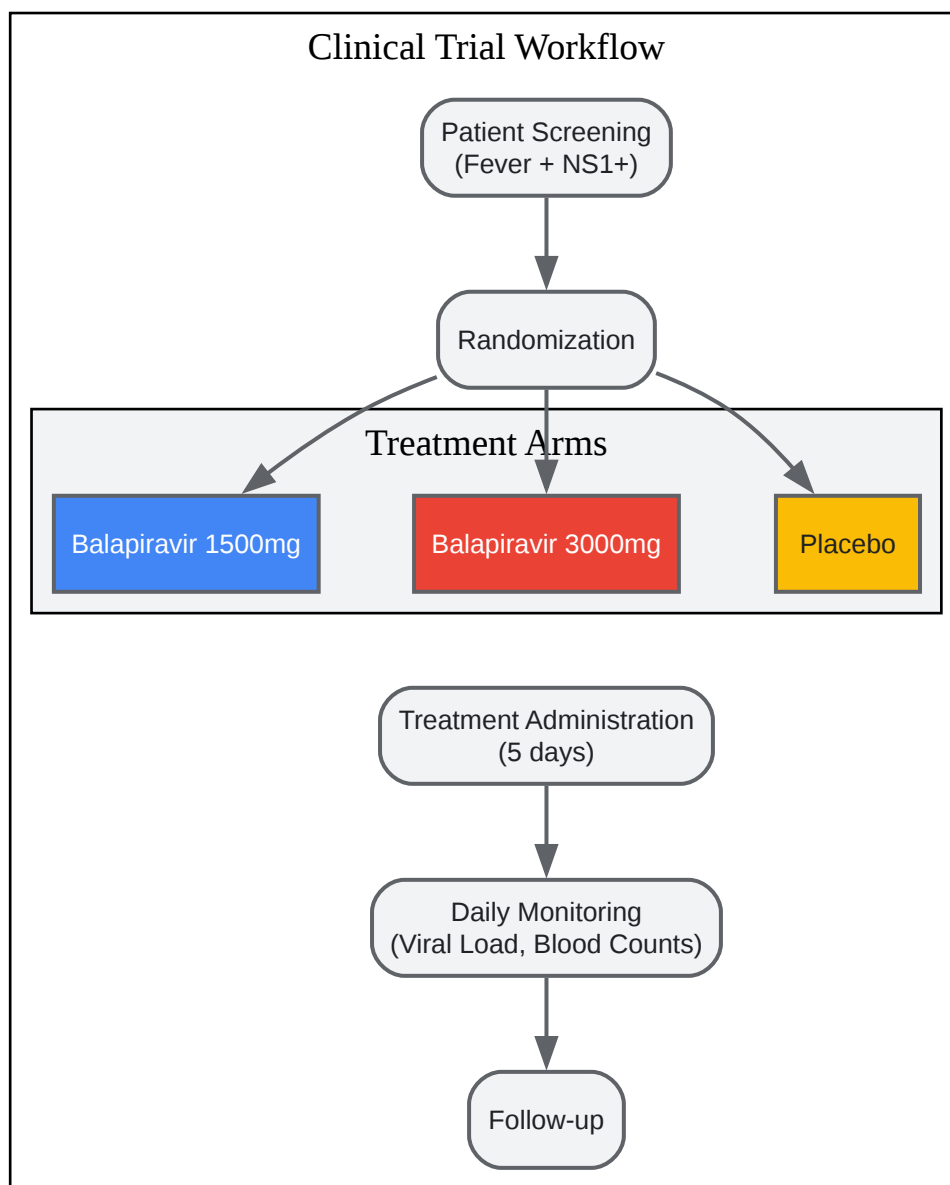
A randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of balapiravir in adult patients with dengue fever.

- Patient Population: Adults aged 18-60 years with confirmed dengue virus infection (fever and positive NS1 antigen test).
- Intervention: Patients were randomized to receive one of three treatments for five days: balapiravir 1500 mg twice daily, balapiravir 3000 mg twice daily, or a matching placebo.
- Primary Endpoint: The primary measure of efficacy was the change in dengue virus RNA levels from baseline, quantified by RT-PCR.
- Safety Monitoring: Complete blood counts, including lymphocyte counts, and liver function tests were monitored throughout the study.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for balapiravir and the general workflow of the clinical trial.





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